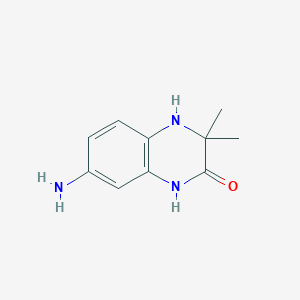

7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Vue d'ensemble

Description

7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of an amino group and a dihydroquinoxalinone core in this compound makes it a valuable scaffold for the development of new pharmaceuticals and chemical entities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions:

-

Cyclization of 2,3-diaminotoluene with dimethyl acetylenedicarboxylate

Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures (around 80-100°C) for several hours.

Mechanism: The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the quinoxalinone core.

-

Reduction of 7-Nitro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Reaction Conditions: The reduction can be performed using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride in hydrochloric acid.

Mechanism: The nitro group is reduced to an amino group, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions may vary depending on the availability of starting materials and the desired scale of production.

Analyse Des Réactions Chimiques

Types of Reactions

7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

-

Oxidation

Reagents and Conditions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Products: Oxidation can lead to the formation of quinoxaline derivatives with different functional groups.

-

Reduction

Reagents and Conditions: Reduction can be achieved using hydrogen gas and a palladium catalyst or chemical reducing agents like sodium borohydride.

Products: Reduction can yield dihydroquinoxaline derivatives with altered electronic properties.

-

Substitution

Reagents and Conditions: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Products: Substitution reactions can introduce various functional groups onto the quinoxaline core, leading to a wide range of derivatives.

Applications De Recherche Scientifique

7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

-

Medicinal Chemistry

Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

Anticancer Agents: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.

-

Biology

Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it useful in biochemical studies and drug development.

-

Industry

Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.

Mécanisme D'action

The mechanism of action of 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The amino group and the quinoxalinone core play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

7-Nitro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one: A precursor in the synthesis of the amino derivative.

3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one: Lacks the amino group but shares the quinoxalinone core.

Quinoxaline: The parent compound with a simpler structure.

Uniqueness

7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both an amino group and a dihydroquinoxalinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound from the quinoxaline family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial, anticancer, and enzyme-inhibiting agent. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.

- IUPAC Name : 7-amino-3,3-dimethyl-1,4-dihydroquinoxalin-2-one

- Molecular Formula : C10H13N3O

- Molar Mass : 191.23 g/mol

- CAS Number : 150896-70-1

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The amino group and the quinoxalinone core facilitate binding to molecular targets, thereby modulating biological pathways. Specific mechanisms include:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which is crucial in biochemical studies and therapeutic applications.

- Antimicrobial Activity : It has demonstrated efficacy against various bacterial and fungal strains.

- Anticancer Properties : Research indicates its ability to inhibit cancer cell proliferation.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown it to be effective against a range of pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell lines. Notable findings include:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 9.0 | |

| HCT116 (colon cancer) | 2.5 | |

| A549 (lung cancer) | 22.11 ± 13.3 |

These results indicate that this compound may serve as a lead compound in anticancer drug development.

Enzyme Inhibition

The compound has been identified as an inhibitor of monoamine oxidase B (MAO-B), with an IC50 value of 0.0029 µM . This high potency makes it a candidate for treating neurodegenerative diseases by regulating neurotransmitter levels.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of various quinoxaline derivatives, this compound was highlighted for its superior activity against MCF-7 cells compared to standard treatments like doxorubicin . The structure–activity relationship (SAR) analysis indicated that the presence of the amino group significantly enhances its cytotoxic effects.

Case Study 2: Enzyme Interaction

Research on the interaction of this compound with acetylcholinesterase (AChE) revealed that it can effectively inhibit this enzyme, which is crucial for neurotransmission . This finding supports its potential use in treating conditions like Alzheimer's disease.

Propriétés

IUPAC Name |

7-amino-3,3-dimethyl-1,4-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-10(2)9(14)12-8-5-6(11)3-4-7(8)13-10/h3-5,13H,11H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAFACFCKALSPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=C(N1)C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.